dimethylamine sulfate

Description

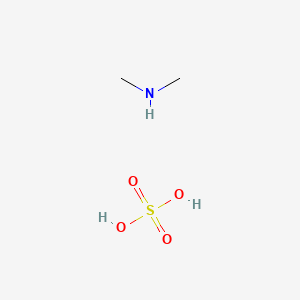

Dimethylamine sulfate is an organic sulfate salt formed by the reaction of dimethylamine (C₂H₇N) with sulfuric acid. Its chemical formula is typically represented as [(CH₃)₂NH₂]₂SO₄ or (CH₃)₂NH·HSO₄, depending on the stoichiometry of the reaction . This compound is part of a broader class of dimethylamine salts, which include derivatives like dimethylamine hydrochloride and dimethylamine nitrate . While specific industrial applications of this compound are less documented in the provided evidence, related dimethylamine salts (e.g., MCPA-dimethylamine and dicamba-dimethylamine) are widely used as herbicides and pesticides .

Properties

IUPAC Name |

N-methylmethanamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.H2O4S/c1-3-2;1-5(2,3)4/h3H,1-2H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIDKUDOSHBPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23307-05-3, 124-40-3 (Parent) | |

| Record name | Methanamine, N-methyl-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23307-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021249138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylamine monosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023307053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2066692 | |

| Record name | Methanamine, N-methyl-, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37773-96-9, 21249-13-8, 23307-05-3 | |

| Record name | Dimethylammonium sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37773-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanamine, N-methyl-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21249-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021249138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylamine monosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023307053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, N-methyl-, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanamine, N-methyl-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanamine, N-methyl-, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLAMINE MONOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTX81K3TGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

dimethylamine sulfate can be synthesized through several methods. One common method involves the N-methylation of secondary amines under solvent-free ball milling conditions. This process uses formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent in a reductive amination reaction . Another method involves the reaction of phenyl acetone with methylamine, followed by reduction to produce N-methyl methamphetamine .

Industrial Production Methods

Industrial production of methanamine, N-methyl-, sulfate typically involves the use of mechanochemical methods, which are considered environmentally friendly and efficient. These methods often result in high yields and reduced reaction times compared to traditional solvent-based methods .

Chemical Reactions Analysis

Types of Reactions

dimethylamine sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Reduction: It can be reduced to form simpler amines or other derivatives.

Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include formalin, sodium triacetoxyborohydride, and various reducing agents such as lithium aluminum hydride . The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various methylated amines and their derivatives, which are used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Pharmaceutical Applications

Dimethylamine sulfate is primarily recognized for its role as a precursor in the synthesis of pharmaceutical compounds. The dimethylamine moiety is integral to many drugs due to its ability to interact with biological targets effectively.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of dimethylamine exhibit significant antimicrobial and anticancer activities. For instance, compounds containing the dimethylamine structure have been explored for their potential in treating bacterial infections and cancerous cells. A review highlights various FDA-approved drugs that incorporate dimethylamine derivatives, emphasizing their therapeutic importance in treating infectious diseases, cardiovascular conditions, and central nervous system disorders .

Drug Synthesis

This compound is utilized in the synthesis of several important drugs. It acts as a methylating agent, facilitating the introduction of methyl groups into various organic compounds, which can enhance their pharmacological properties. The methylation process is crucial for developing new medications with improved efficacy and reduced side effects .

Agricultural Applications

In agriculture, this compound is used in the formulation of herbicides and pesticides. Its ability to modify chemical properties enhances the effectiveness of these agrochemicals.

Herbicide Formulation

This compound serves as a key ingredient in several herbicide formulations, improving their solubility and stability in aqueous solutions. This property allows for better absorption by plants, leading to more effective weed control .

Industrial Applications

This compound finds extensive use in various industrial processes due to its reactivity and ability to act as a catalyst or reagent.

Organic Synthesis

As a methylating agent, this compound is employed in organic synthesis for the preparation of various compounds, including dyes and surfactants. Its low cost and high reactivity make it preferable over other methylating agents in industrial applications .

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Drug synthesis | Enhances drug efficacy |

| Agriculture | Herbicides | Improves solubility and stability |

| Industrial | Organic synthesis | Cost-effective methylation |

Clinical Case Study on Dimethyl Sulfate Intoxication

A clinical report documented cases of acute intoxication from dimethyl sulfate exposure in a drug manufacturing facility. The study highlighted the importance of safety protocols when handling this compound derivatives, given their toxicity. Emergency treatments included glucocorticoids and oxygen therapy, showcasing the need for careful management of chemical exposure risks .

Research on Dimethylamine in Cloud Water

A study investigated the presence of dimethylamine in cloud water over the northwest Atlantic Ocean. This research contributes to understanding atmospheric chemistry and the role of amines in cloud formation processes .

Mechanism of Action

The mechanism of action of methanamine, N-methyl-, sulfate involves its interaction with various molecular targets and pathways. In an acidic environment, it is hydrolyzed to formaldehyde, which is highly bactericidal . This property makes it useful as an antiseptic and antibacterial agent in medical applications.

Comparison with Similar Compounds

Dimethylamine Salts in Pesticides

MCPA-Dimethylamine Salt

- Chemical Formula: C₉H₁₂ClNO₃·C₂H₇N (MCPA acid + dimethylamine).

- Uses : Herbicide for broadleaf weed control in cereals and pastures.

- Health Effects : Associated with accelerated progression of Parkinson’s disease (PD), particularly worsening depressive symptoms (HR = 1.27 per SD) and motor/cognitive decline .

Dicamba-Dimethylamine Salt

Key Comparison :

- Both MCPA- and dicamba-dimethylamine salts are ionically bonded compounds, sharing the dimethylamine cation but differing in their anionic components (phenoxyacetic acid vs. benzoic acid derivatives).

- Unlike dimethylamine sulfate, these salts are explicitly tied to agricultural neurotoxicity risks .

Inorganic Sulfate Salts

Copper Sulfate (Pentahydrate)

- Chemical Formula : CuSO₄·5H₂O.

- Uses : Fungicide, algaecide, and soil additive.

- Health Effects : Associated with PD progression across all endpoints (cognitive, motor, depressive; HR = 1.22–1.45 per SD) .

- Differentiation : Unlike this compound, copper sulfate is a transition metal salt with distinct applications in agriculture and industry.

Dimethyl Sulfate (DMS)

Chemical Formula: (CH₃)₂SO₄. CAS No.: 77-78-1 . Physical Properties: Colorless, oily liquid with a faint onion-like odor; volatile (boiling point: 188°C) .

Key Risks :

- Dimethyl sulfate is acutely hazardous, requiring stringent controls (e.g., neoprene gloves, Tychem® suits) , whereas this compound’s risks are tied to chronic pesticide exposure .

Environmental and Industrial Relevance

- Atmospheric Interactions : Dimethylamine reacts with ammonium sulfate aerosols, forming secondary organic aerosols, which may indirectly relate to this compound’s environmental behavior .

- Regulatory Status : Dimethyl sulfate is heavily regulated (UN 1595, Hazard Class 6.1) , while dimethylamine salts face scrutiny due to PD-linked epidemiological data .

Biological Activity

Dimethylamine sulfate (DMA-SO₄) is a compound formed from dimethylamine (DMA) and sulfuric acid. It has garnered attention due to its potential biological activities, particularly in environmental and health contexts. This article explores the biological activity of this compound, summarizing key research findings, case studies, and presenting data in a structured format.

This compound is a quaternary ammonium salt with the chemical formula (CH₃)₂NH·HSO₄. It is soluble in water and exhibits hygroscopic properties. Its interaction with various environmental factors makes it significant in atmospheric chemistry and biological systems.

1. Toxicological Effects

Research indicates that this compound may exhibit toxicological effects, particularly in occupational exposure scenarios. The International Agency for Research on Cancer (IARC) has classified compounds related to dimethylamine as potentially carcinogenic based on available evidence from animal studies and human exposure assessments .

- Case Study: Occupational Exposure

A study evaluating the carcinogenic potential of dimethyl sulfate, a related compound, found significant developmental and reproductive toxicity associated with exposure levels as low as 2 ppm . This raises concerns about the safety of this compound in industrial applications.

2. Environmental Impact

Dimethylamine plays a crucial role in atmospheric chemistry, particularly in cloud formation and particle growth. A study conducted over the northwest Atlantic revealed that higher concentrations of DMA were found in winter cloud water samples compared to summer samples, suggesting seasonal variations influenced by biological activity and pollution sources .

- Table 1: Seasonal Variation of DMA Concentrations

| Season | Non-CAO Median (µg/m³) | CAO Median (µg/m³) |

|---|---|---|

| Winter | 3.45 | 7.79 |

| Summer | 0.34 | N/A |

This table illustrates the notable increase in DMA concentrations during cold air outbreaks (CAOs), emphasizing the compound's relevance in understanding atmospheric processes.

3. Hygroscopic Properties

This compound's hygroscopic nature facilitates its role in cloud condensation nuclei (CCN). Research has shown that DMA-containing particles can significantly alter the hygroscopic properties of aerosols, impacting climate and air quality .

- Table 2: Hygroscopicity Measurements

| Particle Type | Hygroscopicity Parameter (k) |

|---|---|

| Ammonium Sulfate + DMA | 0.22 |

| Ammonium Sulfate + Sucrose | 0.18 |

These findings indicate that DMA can enhance the water uptake capacity of aerosols, which is critical for understanding their behavior in the atmosphere.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dimethylamine sulfate with high purity, and how can yield optimization be achieved?

- Answer : this compound is typically synthesized by reacting dimethylamine with sulfuric acid under controlled conditions. A common approach involves dropwise addition of concentrated sulfuric acid to a cooled dimethylamine solution (0–5°C) to prevent exothermic side reactions . Purification can be achieved via recrystallization in ethanol-water mixtures. Yield optimization requires monitoring pH (target ~4–5) and stoichiometric ratios (1:1 molar ratio of dimethylamine to sulfuric acid). Characterization should include elemental analysis, FTIR (e.g., S=O stretching at ~1050 cm⁻¹), and NMR (¹H NMR: δ 2.7 ppm for dimethylamine protons) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- Engineering controls : Use fume hoods for all synthesis steps to minimize inhalation exposure .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical splash goggles.

- Waste disposal : Neutralize residual acid with sodium bicarbonate before transferring to sealed, labeled containers for hazardous waste processing .

- Emergency measures : Immediate eye rinsing with eyewash stations for 15 minutes and decontamination showers for skin contact .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

- Answer :

- Purity analysis : Combine HPLC (C18 column, 0.1% H₃PO₄ mobile phase) with Karl Fischer titration for water content assessment .

- Stability testing : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) and pH shifts. Stability is compromised above 30°C, with hydrolysis yielding dimethylamine and sulfate ions .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve contradictions in reported reaction mechanisms of this compound with atmospheric particulates?

- Answer : Contradictions arise from differing surface interactions under varying humidity. Use Aerosol Time-of-Flight Mass Spectrometry (ATOFMS) to track real-time uptake kinetics on ammonium sulfate particles. Complement with X-ray Photoelectron Spectroscopy (XPS) to analyze surface composition changes (e.g., N 1s binding energy shifts indicating amine-sulfate coordination) . For conflicting data, replicate experiments at 30–80% relative humidity and apply ANOVA to identify statistically significant mechanistic pathways .

Q. What experimental designs are effective for quantifying this compound’s role in aerosol nucleation, and how can confounding variables be controlled?

- Answer :

- Flow reactor setups : Simulate atmospheric conditions (e.g., 20 ppb this compound, 298 K) and measure nucleation rates using a Condensation Particle Counter (CPC) .

- Control variables : Isolate effects of competing nucleators (e.g., ammonia) by using high-purity gases and inert reaction chambers. Data normalization to baseline (amine-free) conditions reduces noise .

Q. How should researchers address discrepancies in agricultural efficacy studies involving this compound as a herbicide adjuvant?

- Answer : Discrepancies often stem from soil pH and organic matter variations. Conduct soil pre-screening (pH 5.5–7.0, organic carbon <2%) and use isotopic labeling (¹⁵N-dimethylamine sulfate) to track uptake efficiency in maize trials. Apply mixed-effects models to separate adjuvant effects from confounding factors like precipitation .

Methodological Tables

Table 1 : Key Analytical Techniques for this compound Characterization

Table 2 : Common Experimental Artifacts and Mitigation Strategies

| Artifact | Source | Solution |

|---|---|---|

| Hydrolysis | High-temperature storage | Store at 4°C in desiccators |

| Impurity peaks | Residual sulfuric acid | Recrystallize in ethanol-water (3:1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.